5-methyl-N-(4-sulfamoylphenethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-methyl-N-(4-sulfamoylphenethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3S2 and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Research has shown that compounds containing triazole and thiazole moieties have antitumor properties. For example, Stevens et al. (1984) discuss the synthesis and chemistry of imidazotetrazines with potential broad-spectrum antitumor activity, indicating the significance of triazole derivatives in developing anticancer therapies (Stevens et al., 1984).
Antibacterial Activity
Compounds featuring thiazole and sulfonamide frameworks have been explored for their antibacterial efficacy. Balandis et al. (2019) synthesized a series of pyrrolidine derivatives with triazole, thiazole, and sulfamoylphenyl moieties, demonstrating significant antibacterial activity against various bacterial strains (Balandis et al., 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms by sulfonamide-containing compounds has been a focus of research due to its potential therapeutic applications. For instance, Altug et al. (2017) report on benzenesulfonamide-containing isoxazole compounds as potent inhibitors of carbonic anhydrase II and VII, highlighting the relevance of such structures in medicinal chemistry (Altug et al., 2017).
Antimicrobial Agents
The design and synthesis of triazole derivatives containing various moieties, including morpholine, have been investigated for their antimicrobial properties. Sahin et al. (2012) synthesized triazole-3-ones with significant antimicrobial activity, showcasing the utility of these compounds in combating microbial infections (Sahin et al., 2012).
Properties
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S2/c1-10-13(19-20-21(10)15-18-8-9-25-15)14(22)17-7-6-11-2-4-12(5-3-11)26(16,23)24/h2-5,8-9H,6-7H2,1H3,(H,17,22)(H2,16,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRKCBMUMYXTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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